REACTION_SMILES
|
[CH3:19][N:20]([CH3:21])[CH:22]=[O:23].[Cl:13][C:14]([C:15]([Cl:16])=[O:17])=[O:18].[Cl:24][CH2:25][Cl:26].[o:1]1[c:2]([C:10](=[O:11])[OH:12])[cH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[o:1]1[c:2]([C:10](=[O:12])[Cl:13])[cH:3][c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc2ccccc2o1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Cl)c1cc2ccccc2o1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |